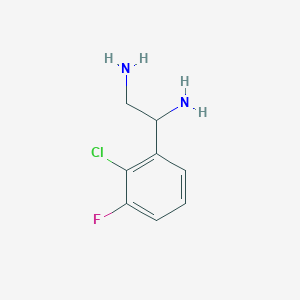![molecular formula C18H17N7O3 B13038879 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13038879.png)
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex heterocyclic compound. It features a pyrimido[5,4-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The compound also includes an imidazole moiety, which is known for its broad range of chemical and biological properties .
Preparation Methods
The synthesis of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves multiple steps. Typically, the synthetic route starts with the preparation of the imidazole derivative, followed by the formation of the pyrimido[5,4-e][1,2,4]triazine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the cyclization and fusion of the ring systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The imidazole moiety can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: The compound can be reduced under hydrogenation conditions.
Scientific Research Applications
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, including antimicrobial and antifungal properties.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other imidazole-containing heterocycles, such as:
1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium: Known for its use in catalysis.
3,5-Di(4-imidazol-1-yl)pyridine: Used in coordination chemistry and materials science.
1,6-Dimethyl-3-(4-((1-methyl-1H-imidazol-5-yl)methoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique fused ring system and the presence of both imidazole and pyrimido[5,4-e][1,2,4]triazine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17N7O3 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1,6-dimethyl-3-[4-[(3-methylimidazol-4-yl)methoxy]phenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C18H17N7O3/c1-23-10-19-8-12(23)9-28-13-6-4-11(5-7-13)15-20-14-16(25(3)22-15)21-18(27)24(2)17(14)26/h4-8,10H,9H2,1-3H3 |
InChI Key |
ORZWEBVCYOMEEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1COC2=CC=C(C=C2)C3=NN(C4=NC(=O)N(C(=O)C4=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


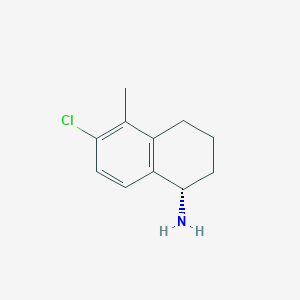
![N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
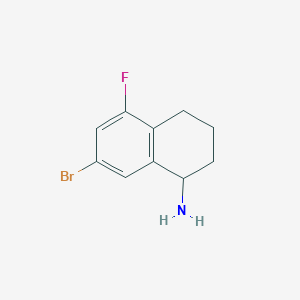

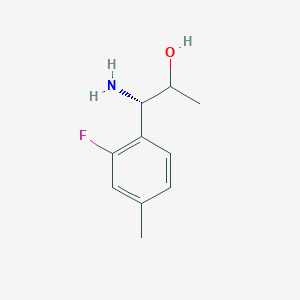
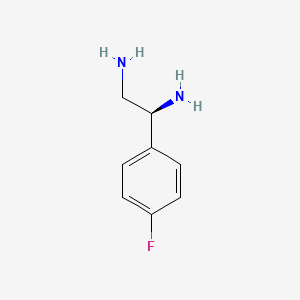
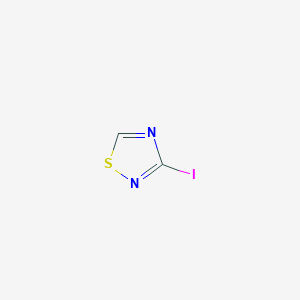
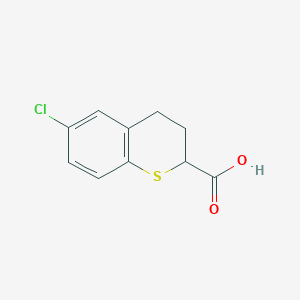
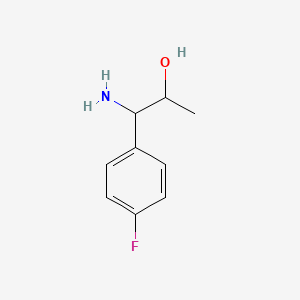
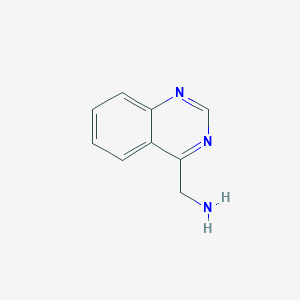
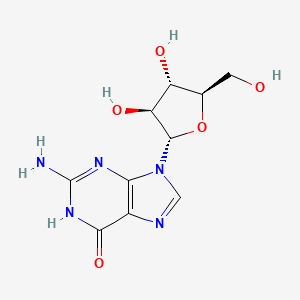
![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)
